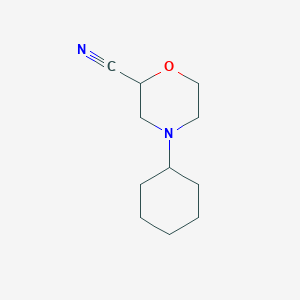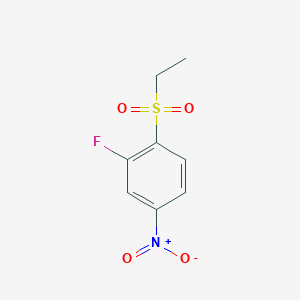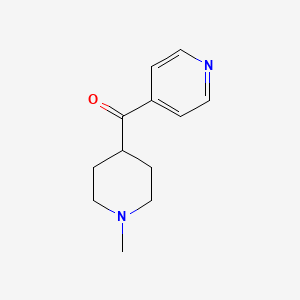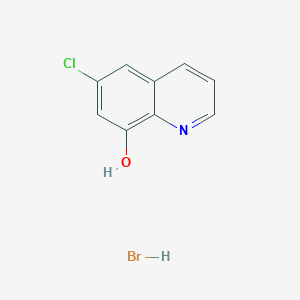
5-(二氟甲基)-1,3,4-噁二唑-2-胺
描述
“5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine” is a chemical compound that belongs to the class of organic compounds known as oxadiazoles . The oxadiazole ring is a five-membered aromatic heterocycle with three carbon atoms, one nitrogen atom, and one oxygen atom . The difluoromethyl group attached to the oxadiazole ring makes this compound a potential candidate for various chemical reactions .
Synthesis Analysis
The synthesis of “5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine” involves difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Molecular Structure Analysis
The molecular structure of “5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine” is characterized by the presence of a five-membered oxadiazole ring with a difluoromethyl group attached to it . The difluoromethyl group is a functional group in organic chemistry with the formula -CF2H .Chemical Reactions Analysis
The chemical reactions involving “5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine” are characterized by the reactivity of the difluoromethyl group . Electrophilic fluorinating reagents of the N–F class have revolutionized the incorporation of fluorine atoms into both pharmaceutically- and agrochemically-important substrates .科学研究应用
合成和化学性质
化合物5-(二氟甲基)-1,3,4-噁二唑-2-胺是氟代杂环化合物的一部分,由于其独特的性质,已被用于各种合成应用的研究。例如,氟代杂环化合物(如1,3,4-噁二唑)的光化学为合成氟代结构提供了一条途径,通过光解中间体过程(Pace et al., 2004)。同样,通过5-(二氟碘甲基)-3-苯基-1,2,4-噁二唑与不饱和化合物的反应,展示了含二氟甲基的1,2,4-噁二唑化合物的合成,导致多种含二氟甲基的1,2,4-噁二唑化合物(Xueyan Yang et al., 2007)。
新颖的合成方法
已开发了利用5-(二氟甲基)-1,3,4-噁二唑-2-胺衍生物的新合成方法,包括用于合成1,3,4-噁二唑的[4+1]环化策略。这代表了卤代氟化合物作为C1合成子在构建氘代氮杂环化合物中的新用途,突显了氟代噁二唑在合成化学中的不断扩展的实用性(Ya Wang et al., 2021)。
光反应性和在杂环合成中的应用
氟代噁二唑的光反应性一直是一个备受关注的话题。研究表明,对某些氟代噁二唑进行辐射会导致新的氟代杂环(如三唑)的形成,通过独特的光化学途径。这些发现强调了氟代噁二唑在合成目标氟代结构中的潜力,为了解这些化合物在创造氟代杂环中的光反应性和应用提供了见解(S. Buscemi et al., 2001; A. Medici et al., 2002)。
作用机制
- ODC is the first and rate-limiting enzyme in the biosynthesis of polyamines , which play essential roles in cell differentiation, proliferation, and neoplastic transformation .
- Due to its additional difluoromethyl group compared to ornithine, DFMO binds to a neighboring Cys-360 residue , permanently remaining fixated within the active site .
- Specifically, DFMO disrupts the biosynthesis of spermidine and spermine , key polyamines involved in neoplastic transformation .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
生化分析
Biochemical Properties
5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine plays a crucial role in biochemical reactions, particularly as an inhibitor of histone deacetylase 6 (HDAC6). This compound interacts with various enzymes, proteins, and other biomolecules, primarily through its difluoromethyl group, which facilitates strong binding interactions. The inhibition of HDAC6 by 5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine is essentially irreversible, making it a potent and selective inhibitor . This interaction is significant because HDAC6 is involved in numerous cellular processes, including gene expression regulation and protein degradation.
Cellular Effects
The effects of 5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of HDAC6 by 5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine leads to the accumulation of acetylated proteins, which can alter cell signaling and gene expression patterns . Additionally, this compound has been shown to affect cellular metabolism by influencing the activity of metabolic enzymes and pathways.
Molecular Mechanism
At the molecular level, 5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine exerts its effects through specific binding interactions with biomolecules. The difluoromethyl group of the compound binds to the active site of HDAC6, leading to enzyme inhibition. This binding interaction is facilitated by the strong anionic zinc coordination of the difluoromethyl group, which results in the irreversible inhibition of HDAC6 . Furthermore, this compound can influence gene expression by altering the acetylation status of histones and other proteins involved in transcriptional regulation.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various experimental conditions, allowing for sustained inhibition of HDAC6 over time . Prolonged exposure to 5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine can lead to changes in cellular function, including alterations in gene expression and protein acetylation patterns.
Dosage Effects in Animal Models
The effects of 5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine vary with different dosages in animal models. At lower doses, this compound effectively inhibits HDAC6 without causing significant toxicity . At higher doses, 5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine can induce toxic effects, including cellular apoptosis and organ damage. These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in key metabolic processes . For example, the inhibition of HDAC6 by 5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine can affect the acetylation status of metabolic enzymes, thereby altering their activity and the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of 5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects . The localization and accumulation of 5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine within specific tissues and cells are influenced by its interactions with transporters and binding proteins.
Subcellular Localization
The subcellular localization of 5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with HDAC6 and other cytoplasmic proteins . The targeting of 5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine to specific subcellular compartments is facilitated by post-translational modifications and targeting signals that direct it to its site of action.
属性
IUPAC Name |
5-(difluoromethyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F2N3O/c4-1(5)2-7-8-3(6)9-2/h1H,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTOZEAHMLMCRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(O1)N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1597679-65-6 | |
| Record name | 5-(difluoromethyl)-1,3,4-oxadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-[3-(benzyloxy)phenyl]-4-fluorobenzoate](/img/structure/B1458159.png)
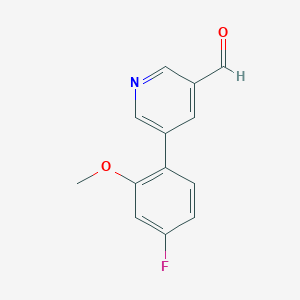



![3-amino-N'-[(2E)-pyrrolidin-2-ylidene]benzohydrazide](/img/structure/B1458164.png)
![2-[2-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B1458165.png)
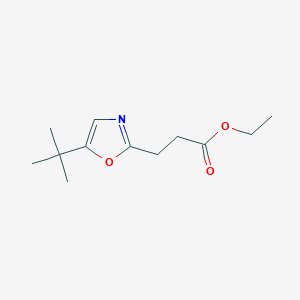
![N-[2-(Methylamino)ethyl]acetamide HCl](/img/structure/B1458169.png)

